molecular formula C26H30N4O3 B11012387 6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one

6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one

Cat. No.: B11012387
M. Wt: 446.5 g/mol
InChI Key: OUUQRTDRIOVPJS-RMKNXTFCSA-N
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Description

6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, substituted with a dimethoxyphenyl group and a piperazinylmethyl group, which is further functionalized with a phenylprop-2-en-1-yl moiety.

Preparation Methods

The synthesis of 6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl group through electrophilic aromatic substitution. The piperazinylmethyl group can be introduced via nucleophilic substitution, and the final step involves the addition of the phenylprop-2-en-1-yl moiety through a coupling reaction. Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving catalytic processes and advanced purification techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The piperazinylmethyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group may enhance binding affinity, while the piperazinylmethyl group can modulate the compound’s pharmacokinetic properties. The phenylprop-2-en-1-yl moiety may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar compounds include:

Biological Activity

Introduction

The compound 6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H30N4O3C_{26}H_{30}N_{4}O_{3}. Its structure includes a pyridazinone core, a piperazine moiety, and both dimethoxyphenyl and phenylpropene groups, which suggest potential interactions with various biological targets. The presence of these functional groups is indicative of diverse pharmacological properties.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC26H30N4O3C_{26}H_{30}N_{4}O_{3}
Core StructurePyridazinone
Functional GroupsDimethoxyphenyl, Phenylpropene

Biological Activity

Preliminary studies have indicated that this compound may exhibit significant biological activity through interactions with specific enzymes and receptors. Notably, it has been shown to have:

  • Antioxidant Activity : The presence of methoxy groups in the phenyl ring is often associated with enhanced antioxidant properties.
  • Anticancer Potential : Research suggests that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
  • Neuroprotective Effects : The piperazine moiety may contribute to neuroprotective effects, potentially through modulation of neurotransmitter systems.

Table 2: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntioxidantScavenging free radicals
AnticancerInhibition of cell proliferation
NeuroprotectiveModulation of neurotransmitter systems

Case Studies and Research Findings

A study conducted on similar pyridazinone derivatives demonstrated their potential in inhibiting various cancer cell lines. For instance, compounds exhibiting structural similarities to This compound showed IC50 values in the micromolar range against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Another investigation highlighted the compound's interaction with cholinergic receptors, suggesting possible implications for neurodegenerative diseases like Alzheimer's. The dual-action mechanism observed in related compounds points towards a promising avenue for further research.

Table 3: Case Study Results

Study FocusFindingsReference
Anticancer ActivityIC50 values in micromolar range against cancer cells
Neuroprotective MechanismInteraction with cholinergic receptors

The compound This compound presents a unique structure that may confer diverse biological activities. Its potential as an antioxidant, anticancer agent, and neuroprotective compound makes it a valuable candidate for further investigation in medicinal chemistry. Future studies should focus on elucidating its precise mechanisms of action and exploring its efficacy in clinical settings.

Properties

Molecular Formula

C26H30N4O3

Molecular Weight

446.5 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]pyridazin-3-one

InChI

InChI=1S/C26H30N4O3/c1-32-24-12-10-22(19-25(24)33-2)23-11-13-26(31)30(27-23)20-29-17-15-28(16-18-29)14-6-9-21-7-4-3-5-8-21/h3-13,19H,14-18,20H2,1-2H3/b9-6+

InChI Key

OUUQRTDRIOVPJS-RMKNXTFCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)CC=CC4=CC=CC=C4)OC

Origin of Product

United States

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